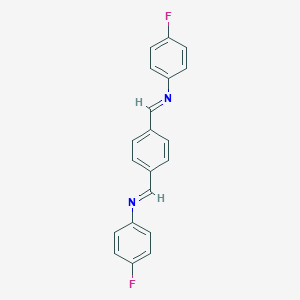

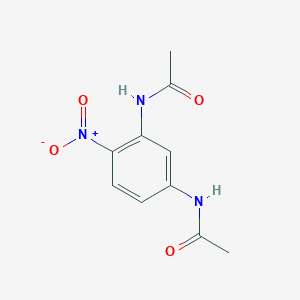

N,N'-Terephthalylidene-bis(4-fluoroaniline)

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves condensation reactions between terephthalaldehyde and different amines. For example, N,N'-terephthalidenebis(o-aminoaniline) was synthesized through a condensation reaction with o-phenylenediamine . Similarly, poly(terephthalylidene) derivatives were prepared by condensation reactions between bis(4-formylphenyl)ether or sulfide and other reactants . These methods suggest that N,N'-Terephthalylidene-bis(4-fluoroaniline) could also be synthesized through a similar condensation approach.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as 1H NMR, 13C NMR, FT-IR, mass spectrometry, and single crystal X-ray diffraction . The X-ray diffraction analysis of a related compound, N,N'-(2-chloro-terephthal)bis(4-n-butylaniline), revealed an 'imbricated structure' where molecules are packed in a staggered arrangement . This information can provide insights into the potential molecular structure of N,N'-Terephthalylidene-bis(4-fluoroaniline).

Chemical Reactions Analysis

The chemical reactions involving these compounds are primarily focused on their ability to form polymers and their behavior in electroluminescent devices. The poly(terephthalylidene) derivatives, for instance, were used to create electroluminescent devices, indicating that N,N'-Terephthalylidene-bis(4-fluoroaniline) may also participate in similar reactions to form useful electroluminescent materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include solubility in organic solvents, the formation of transparent and flexible films, and electroluminescent properties . For example, the fluorinated polyimides derived from related monomers were soluble in organic solvents and formed films with low moisture absorption and low dielectric constants . The electroluminescent poly(terephthalylidene) derivatives showed strong absorption bands due to π-π* transitions and emitted light when used in devices . These properties are relevant when considering the potential applications of N,N'-Terephthalylidene-bis(4-fluoroaniline) in advanced materials.

Scientific Research Applications

Chemical Synthesis and Material Science

N,N'-Terephthalylidene-bis(4-fluoroaniline) is a compound of interest in the realm of chemical synthesis and material science. It finds its applications in the development of novel organic compounds and materials due to its unique structural and chemical properties. One of the primary areas of application is in the synthesis of liquid crystal materials. These materials are crucial for various technologies, including displays and advanced optical devices. The specific molecular structure of N,N'-Terephthalylidene-bis(4-fluoroaniline) allows for the fine-tuning of liquid crystal properties, such as phase transition temperatures and optical anisotropy, thereby enabling the development of materials with specific desired characteristics (Henderson & Imrie, 2011).

Fluorescence and Molecular Imaging

Another significant application of N,N'-Terephthalylidene-bis(4-fluoroaniline) is in the field of fluorescence and molecular imaging. Compounds derived from or related to N,N'-Terephthalylidene-bis(4-fluoroaniline) exhibit fluorescent properties that can be utilized in the development of fluorescent probes and markers. These fluorescent probes are invaluable tools in biological research and medical diagnostics, enabling the visualization and tracking of specific molecules, cells, or structures within complex biological systems. The specific fluorescence characteristics of these compounds, such as their emission wavelength and quantum yield, can be modified through chemical synthesis, allowing for the creation of a diverse array of probes tailored to specific applications (Jiao et al., 2015).

Safety and Hazards

Mechanism of Action

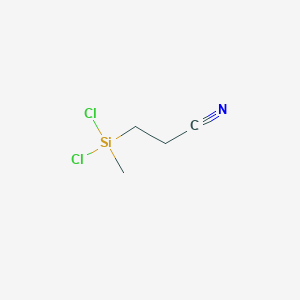

Terephthalbis(4-fluoroaniline), also known as N,N’-Terephthalylidene-bis(4-fluoroaniline), is a compound with a molecular weight of 320.34 . This compound has a linear formula of FC6H4N=CHC6H4CH=NC6H4F .

Target of Action

The primary targets of Terephthalbis(4-fluoroaniline) are currently unknown. The compound is a part of the Fluorinated Building Blocks , which suggests that it might be used in the synthesis of other compounds.

Action Environment

It’s worth noting that the compound is a solid at room temperature , suggesting that it may be stable under a variety of conditions.

properties

IUPAC Name |

N-(4-fluorophenyl)-1-[4-[(4-fluorophenyl)iminomethyl]phenyl]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F2N2/c21-17-5-9-19(10-6-17)23-13-15-1-2-16(4-3-15)14-24-20-11-7-18(22)8-12-20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCDABROGMPOGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)C=NC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30313498 | |

| Record name | Terephthalbis(4-fluoroaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30313498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17866-84-1 | |

| Record name | 17866-84-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Terephthalbis(4-fluoroaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30313498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Terephthalylidene-bis(4-fluoroaniline) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Benzyl-3-(hydroxymethyl)-1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one](/img/structure/B94045.png)

![1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]-](/img/structure/B94046.png)

![6-Bromo-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B94060.png)